Performic acid

Catalog No.
S591043
CAS No.
107-32-4
M.F
CH2O3
M. Wt
62.025 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Performic acid

CAS Number

107-32-4

Product Name

Performic acid

IUPAC Name

peroxyformic acid

Molecular Formula

CH2O3

Molecular Weight

62.025 g/mol

InChI

InChI=1S/CH2O3/c2-1-4-3/h1,3H

InChI Key

SCKXCAADGDQQCS-UHFFFAOYSA-N

SMILES

C(=O)OO

Solubility

Miscible with alcohol, ether; soluble in benzene, chloroform
Miscible with wate

Synonyms

performic acid, peroxyformic acid

Canonical SMILES

C(=O)OO

Description

The exact mass of the compound Performic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with alcohol, ether; soluble in benzene, chloroformmiscible with water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Performic acid, also known as peroxyformic acid, is an organic compound with the chemical formula CH2O3\text{CH}_2\text{O}_3. It appears as an unstable, colorless liquid that can be synthesized by the reaction of formic acid with hydrogen peroxide. This compound exhibits strong oxidizing properties, making it valuable in various applications across the chemical, medical, and food industries. Its efficacy as a disinfectant stems from its ability to combat a wide range of microorganisms, including viruses, bacterial spores, and fungi. The degradation products of performic acid are primarily carbon dioxide, oxygen, and water, which contribute to its appeal as a safe disinfectant compared to other agents like peracetic acid and hydrogen peroxide .

Performic acid is primarily synthesized through the following equilibrium reaction:

HCOOH+H2O2CH2O3+H2O\text{HCOOH}+\text{H}_2\text{O}_2\rightleftharpoons \text{CH}_2\text{O}_3+\text{H}_2\text{O}

This reaction can be catalyzed by acids such as sulfuric acid or other organic compounds containing ester groups. The synthesis process is reversible and can lead to the production of concentrated solutions of performic acid (up to 90%) through distillation of aqueous mixtures .

Performic acid is particularly effective in cleaving disulfide bonds in proteins, making it a standard reagent in protein chemistry. It also participates in various oxidation reactions, such as epoxidation and hydroxylation .

Performic acid exhibits notable biological activity due to its potent disinfecting capabilities. It has been shown to effectively eliminate a wide range of pathogens, including bacteria, viruses, algae, and fungi. Its rapid action makes it a preferred choice for sterilizing medical instruments and food processing equipment. The compound's non-toxic nature (at lower concentrations) contributes to its safety profile in comparison to other disinfectants .

The synthesis of performic acid can be accomplished through several methods:

  • Direct Reaction: Mixing equimolar amounts of concentrated formic acid and hydrogen peroxide under controlled conditions.
  • Catalyzed Synthesis: Utilizing catalysts such as sulfuric acid to enhance yield and reaction rate.
  • Advanced Flow Reactors: Recent studies have demonstrated the use of advanced flow reactors to optimize the synthesis process by improving mixing and reducing reaction times while maintaining safety .

The synthesis must be conducted carefully due to the compound's instability; it can decompose explosively if not handled properly.

Performic acid has a variety of applications across different fields:

  • Disinfection: Used extensively in medical and food industries for sterilization due to its broad-spectrum antimicrobial properties.
  • Chemical Synthesis: Acts as an oxidizing agent in organic synthesis, particularly in reactions involving epoxidation and hydroxylation.
  • Protein Chemistry: Commonly used for cleaving disulfide bonds during protein analysis and mapping .
  • Bleaching Agent: Employed in textile and paper industries for bleaching purposes .

Research indicates that performic acid interacts selectively with certain compounds. Notably, it does not react with most major ions except iodide ions and shows reactivity with iron(II) under specific conditions . These interactions are critical for understanding its behavior in various chemical processes.

Performic acid shares similarities with several other peracids, but it possesses unique characteristics that distinguish it from these compounds:

CompoundFormulaKey Features
Peracetic AcidC2H4O3\text{C}_2\text{H}_4\text{O}_3Strong oxidizer; used in disinfection; less stable than performic acid.
Perbenzoic AcidC7H6O3\text{C}_7\text{H}_6\text{O}_3Used for oxidation reactions; more stable than performic acid.
Peroxyacetic AcidC4H8O4\text{C}_4\text{H}_8\text{O}_4Effective disinfectant; similar applications but different reactivity profile.

Performic acid is unique due to its rapid action against pathogens and the relatively safe degradation products it generates upon decomposition . Its ability to cleave disulfide bonds makes it particularly valuable in biochemical applications compared to its counterparts.

Synthesis Pathways and Equilibrium Reactions

Performic acid is synthesized through a reversible equilibrium reaction between formic acid and hydrogen peroxide:

HCOOH + H₂O₂ ⇌ HCOOOH + H₂O

While the synthesis of pure performic acid has not been reported in the literature, aqueous solutions containing up to approximately 48% can be formed by mixing equimolar amounts of concentrated aqueous reactant solutions. The equilibrium can be shifted toward the product side by using an excess of either reactant. To increase the concentration of performic acid to about 90%, the aqueous product solution can be distilled.

The kinetics of performic acid formation has been studied extensively using various analytical techniques. Gas-volumetric methods have proven particularly useful for tracking the decomposition phase, which releases CO₂. Research indicates that the reaction rapidly reaches equilibrium before entering a decomposition phase characterized by an induction time followed by a linear decomposition trend.

This synthesis reaction is generally conducted in aqueous solutions due to safety considerations, as the concentrated or pure form presents significant handling hazards related to its high reactivity. The reaction dynamics show that the formation of performic acid proceeds relatively quickly, with equilibrium being reached within minutes under optimal conditions.

Catalytic Systems for Enhanced Yield

Various catalytic systems have been investigated to improve the yield and efficiency of performic acid synthesis. These catalysts can be broadly classified as homogeneous and heterogeneous.

Homogeneous catalysts such as sulfuric acid (H₂SO₄) have traditionally been employed in performic acid synthesis. However, they present several disadvantages, including equipment corrosion and difficulties in catalyst separation from the reaction mixture.

Heterogeneous catalysts, particularly cation exchange resins, have emerged as advantageous alternatives. Studies comparing sulfuric acid with cation exchange resins such as Dowex 50Wx8 and Dowex 50Wx2 have shown that Dowex 50Wx8 exhibits catalytic activity closer to sulfuric acid and superior to Dowex 50Wx2. The following table summarizes the catalytic performance comparison:

CatalystRelative ActivityAdvantagesDisadvantages
Sulfuric Acid (6 wt%)HighFast reaction rateCorrosion, difficult separation
Dowex 50Wx8 (400 mg/cm³)High (comparable to sulfuric acid)Reusable, easier separation, less corrosionSlight deactivation after repeated use
Dowex 50Wx2 (400 mg/cm³)ModerateReusable, easier separationLower activity, faster deactivation
No CatalystVery LowSimple processExtremely slow reaction

Additional heterogeneous catalysts tested for percarboxylic acid synthesis include heteropoly acids, zeolites, and other cation exchange resins like Amberlite7. These solid catalysts have shown promising results, with Amberlite demonstrating effectiveness in continuous flow microreactor systems.

Investigations into catalyst deactivation show that Dowex 50Wx8 exhibits only slight deactivation after five reuse cycles, suggesting good stability and potential for industrial applications. This reusability characteristic makes heterogeneous catalysts economically advantageous for large-scale production.

In-Situ Generation Methods

In-situ generation of performic acid is a common approach in many applications, particularly for oxidation reactions such as epoxidation. This method involves forming performic acid within the reaction medium where it is immediately consumed in subsequent reactions.

A notable application is the epoxidation of unsaturated compounds like linseed oil. Research has explored using performic acid (PFA) instead of peracetic acid (PAA), as the former can be generated in situ without requiring additional catalysts. The reaction sequence typically involves:

  • Generation of performic acid from formic acid and hydrogen peroxide
  • Immediate reaction of the formed performic acid with double bonds in the substrate
  • Formation of epoxides and regeneration of formic acid

The in-situ approach offers several advantages:

  • Minimizes handling of unstable performic acid
  • Reduces safety hazards associated with isolated performic acid
  • Enables continuous processes in flow reactors
  • Allows for precise control of reaction conditions

Studies investigating the epoxidation of linseed oil with in-situ generated performic acid have developed detailed kinetic models describing the complex reaction network. These models account for multiple phases (aqueous and organic), mass transfer limitations, and heat effects, providing valuable insights for process optimization.

Optimization of Reaction Conditions

Numerous factors influence the efficiency of performic acid synthesis, including temperature, catalyst loading, reactant concentrations, and residence time in continuous processes.

Temperature significantly affects both formation rate and stability of performic acid. Studies examining temperature ranges from 283K to 313K (10°C to 40°C) demonstrate that higher temperatures accelerate formation but can also lead to faster decomposition. At 313K (40°C), equilibrium can be reached in as little as 120 seconds, indicating a relatively fast reaction.

Catalyst loading is another critical parameter. Research with Dowex 50Wx8 shows that increasing catalyst loading from 100 mg/cm³ to 400 mg/cm³ substantially enhances performic acid formation rate. Similarly, increasing sulfuric acid concentration from 3 wt% to 9 wt% shows proportional improvement in reaction kinetics.

In continuous flow synthesis using microreactors, residence time optimization is crucial. The following table summarizes key parameters for optimized performic acid synthesis in continuous flow systems:

ParameterOptimal ValueEffect on Synthesis
Residence time10 minutesSufficient for high conversion
Hydrogen peroxide concentration30 w/v%Higher concentration increases yield
Catalyst concentration6 wt% (based on formic acid)Accelerates equilibrium attainment
Temperature30°CBalances formation rate and stability
Catalyst particle size150-300 μmMinimal internal diffusion limitations

Under these optimized conditions, maximum performic acid concentration of 2.8 mol/L (corresponding to 39.4% conversion of formic acid) has been achieved.

Recent innovations in reaction engineering have explored process intensification approaches. These include:

  • Ultrasound-assisted synthesis in continuous flow microstructured reactors
  • Corning advanced-flow reactors for continuous synthesis
  • Capillary microreactors with enhanced heat and mass transfer
  • Catalytic distillation under vacuum conditions
  • Electrochemical synthesis starting from CO₂, O₂ and H₂O

These novel methods aim to overcome traditional challenges in performic acid production, such as safety concerns, stability issues, and reaction control.

Stability and Degradation Dynamics

A major challenge in working with performic acid is its inherent instability. The compound must typically be used within approximately 12 hours of synthesis, especially when heated. This instability necessitates careful handling and often requires on-demand production rather than long-term storage.

The decomposition of performic acid follows complex kinetics characterized by an induction period followed by a linear decomposition phase. This decomposition produces carbon dioxide, which can be measured to track reaction progress using gas-volumetric techniques.

Research into decomposition mechanisms has revealed that both synthesis and decomposition reactions are influenced by catalysts. Acidic catalysts such as sulfuric acid and phosphoric acid affect both reactions. The decomposition is also autocatalyzed, as evidenced by experiments mixing solutions of formic acid and hydrogen peroxide.

The temperature dependence of performic acid stability follows expected patterns, with higher temperatures accelerating decomposition. This temperature sensitivity necessitates careful control in industrial applications. Studies have shown that the reaction rate approximately doubles with every 10°C increase in temperature, following standard chemical kinetics principles.

Despite stability challenges, performic acid offers advantages regarding its degradation products. It primarily decomposes to relatively benign substances:

  • Carbon dioxide (CO₂)
  • Oxygen (O₂)
  • Water (H₂O)
  • Formic acid (HCOOH)

This environmental profile contributes to its popularity as a disinfectant in medical and food industries1. The safe nature of these degradation products makes performic acid preferable to other oxidizing agents in applications where residual compounds might pose health or environmental concerns.

Color/Form

Colorless liquid

XLogP3

-0.4

LogP

log Kow = -1.62 (est)

UNII

XEL6R975Q4

Vapor Pressure

78 mm Hg at 25 °C (est)

Other CAS

107-32-4

Methods of Manufacturing

Mixture of formic acid, peroxide, and sulfuric acid is allowed to interact for two hours and then distilled.

General Manufacturing Information

Performic acid, or PFA (CH(2)O(3)), is a well-known oxidizing agent and disinfectant in the medical field and food industry. It has recently become available on a commercial scale for potential use in wastewater disinfection. This study investigated its application to an advanced primary effluent which is recalcitrant to disinfection by UV and peracetic acid (PAA). Methods were developed for determining PFA concentrations in stock solutions as well as in residual concentrations in the wastewater. Batch and continuous-flow pilot studies showed a correlation between log fecal coliform removals and PFA doses. A PFA dose of approximately 3.4 mg/L and a contact time of 45 minutes could achieve 3-logs removal, and almost total disinfection could be achieved using a dose of 6 mg/L. The by-products of PFA addition are hydrogen peroxide and formic acid (CHOOH), neither of which is considered to be toxic to aquatic fauna at the doses required for disinfection.
Under the experimental conditions chosen by the authors, it was demonstrated that the antiviral activity of performic acid against Coxsackie virus B 1 is greater than that of peracetic acid.

Dates

Modify: 2024-02-18

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